molecular formula C6H9NO B7800019 N-Vinyl-2-pyrrolidone CAS No. 88-12-0; 9003-39-8 (homopolymer)

N-Vinyl-2-pyrrolidone

Cat. No.: B7800019
CAS No.: 88-12-0; 9003-39-8 (homopolymer)
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Description

N-Vinyl-2-pyrrolidone is an organic compound characterized by a five-membered lactam ring linked to a vinyl group. It is a colorless liquid, although commercial samples may appear yellowish. This compound is produced industrially by the vinylation of 2-pyrrolidone, involving a base-catalyzed reaction with acetylene .

Mechanism of Action

Target of Action

N-Vinyl-2-pyrrolidone (NVP) is an organic compound that primarily targets the formation of polymers . It is a key monomer in the production of polyvinylpyrrolidone (PVP), a synthetic polymer widely used in various industries, including pharmaceuticals, cosmetics, and food technology . The NVP monomer is commonly used as a reactive diluent in ultraviolet and electron-beam curable polymers applied as inks, coatings, or adhesives .

Mode of Action

NVP interacts with its targets through a process known as polymerization . This process involves the reaction of individual NVP monomers to form long-chain PVP polymers . The polymerization of NVP can occur under the action of heat or an initiator . Even in the absence of an initiator, different degrees of polymerization occur when an NVP sample is left for a long time .

Biochemical Pathways

The synthesis of NVP involves a series of biochemical reactions. Starting from γ-Butyrolactone, 2-pyrrolidone is synthesized by treatment with ammonia . Subsequently, acetylene is used to introduce the vinyl group, resulting in the formation of NVP . In a recent study, a new pathway for the synthesis of NVP from succinic acid, a suggested biorefinery platform chemical, was proposed .

Pharmacokinetics

PVP, the polymer formed from NVP, is known to improve the bioavailability of poorly water-soluble drugs .

Result of Action

The primary result of NVP’s action is the formation of PVP polymers. These polymers have a wide range of applications, including drug delivery systems , improving the bioavailability of poorly water-soluble drugs , and serving as a reactive diluent in ultraviolet and electron-beam curable polymers . In a study, NVP was found to increase BMP2-induced osteoblast differentiation and decrease RANKL-induced osteoclast differentiation .

Action Environment

The action of NVP is influenced by environmental factors such as temperature and the presence of an initiator . Under acidic conditions, NVP is easily hydrolyzed to 2-pyrrolidone and acetaldehyde . To prevent NVP products from hydrolysis during production and storage, water must be removed from NVP . The water content in NVP should generally be less than 0.1 wt% .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vinyl-2-pyrrolidone can be synthesized starting from γ-butyrolactone, which is treated with ammonia to form 2-pyrrolidone. Subsequently, acetylene is used to introduce the vinyl group . Another method involves the thermal decomposition of an N-(α-acyloxyethyl) compound, which is obtained by the addition reaction between an NH group-containing compound and a vinyl carboxylate in the presence of an alkali .

Industrial Production Methods: The industrial production of this compound typically involves the vinylation of 2-pyrrolidone using acetylene in a base-catalyzed reaction. This process is efficient and yields high-purity this compound .

Comparison with Similar Compounds

N-Vinyl-2-pyrrolidone is unique due to its ability to form polyvinylpyrrolidone, a versatile polymer with numerous applications. Similar compounds include 2-pyrrolidone and N-methyl-2-pyrrolidone, which also contain a five-membered lactam ring but differ in their substituents and reactivity . N-Methyl-2-pyrrolidone, for example, is used as a solvent in various industrial applications, whereas this compound is primarily used as a monomer for polymer synthesis .

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and ability to form polyvinylpyrrolidone make it an essential component in various scientific research and industrial processes. The compound’s versatility and effectiveness in enhancing drug solubility and bioavailability further highlight its significance in the pharmaceutical and biomedical fields.

Properties

IUPAC Name

1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
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InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Canonical SMILES

C=CN1CCCC1=O
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Molecular Formula

C6H9NO
Record name 1-VINYL-2-PYRROLIDONE
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Related CAS

9003-39-8, 109412-11-5
Record name Poly(vinylpyrrolidone)
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DSSTOX Substance ID

DTXSID2021440
Record name Vinylpyrrolidone
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Molecular Weight

111.14 g/mol
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Physical Description

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder.
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Boiling Point

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F
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Flash Point

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good
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Density

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04
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Vapor Density

Relative vapor density (air = 1): 3.83, 3.83
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Vapor Pressure

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg
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Mechanism of Action

Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE.
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Color/Form

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid

CAS No.

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer)
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Melting Point

13.9 °C, 13 °C, 57 °F
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Vinyl-2-pyrrolidone
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N-Vinyl-2-pyrrolidone
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N-Vinyl-2-pyrrolidone
Reactant of Route 4
N-Vinyl-2-pyrrolidone
Reactant of Route 5
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N-Vinyl-2-pyrrolidone
Reactant of Route 6
N-Vinyl-2-pyrrolidone

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